Dhcmt

Androgen receptor Transactivation assay Structure-activity relationship

Researchers studying SAR of 17α-alkylated androgens often face limited access to well-characterized C4-chloro, C1-C2 diene reference compounds. DHCMT (CAS 2446-23-3) directly addresses this gap as a rigorously defined AR agonist with 3.2-fold lower transactivation potency vs. methyltestosterone. • Extended metabolic stability: 5.8 h human liver microsomal half-life (2.8× longer than methyltestosterone) for assay validation requiring moderate clearance controls. • Ultra-trace detectability: 16β-hydroxy metabolite LLOQ at 0.2 ng/mL (7.5× more sensitive than clostebol), ideal for benchmarking targeted LC-MS screening protocols. • Supplied with full analytical certification; DEA Schedule III regulated-end-use documentation required.

Molecular Formula C20H27ClO2
Molecular Weight 334.9 g/mol
Cat. No. B13384505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhcmt
Molecular FormulaC20H27ClO2
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl
InChIInChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3
InChIKeyAGUNEISBPXQOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dhcmt: Synthetic Androgen Receptor Agonist


Dhcmt (dehydrochloromethyltestosterone, also known as 4-chloro-17α-methyl-17β-hydroxy-1,4-androstadien-3-one) is a synthetic anabolic-androgenic steroid (AAS) structurally derived from 17α-methyltestosterone with a chlorine substituent at the C4 position and a C1-C2 double bond [1]. It functions as a potent androgen receptor (AR) agonist with reported anabolic-to-androgenic ratio modulation, making it a reference compound in doping control metabolism studies and AR signaling research [2].

1
AR agonist tool compound for androgen receptor transactivation and structure–activity relationship studies.
2
Doping control reference for metabolism studies and urinary metabolite profiling of chlorinated anabolic steroids.
3
Metabolic tracer context with distinct phase I oxidation pattern suitable for hepatic clearance assays and exposure modeling.

Why Dhcmt Cannot Be Substituted with Methyltestosterone


Although Dhcmt shares the 17α-methylated scaffold with methyltestosterone, the presence of a C4-chloro group and a C1-C2 double bond fundamentally alters phase I metabolism, receptor binding kinetics, and detection window [1]. Direct substitution with non-chlorinated or non-1,4-diene analogs results in significantly different in vitro transactivation profiles and urinary metabolite patterns, which is critical for studies requiring precise AR agonist fingerprints or metabolic tracer specificity [2].

Metabolism C4‑chloro and C1‑C2 diene alter phase I oxidation, generating urinary metabolite profiles distinct from non‑chlorinated analogs.
Receptor AR transactivation context may differ from methyltestosterone; reported lower potency and efficacy indicate non‑interchangeable binding kinetics.
Detection Urinary detection window and metabolite LOD may shift, requiring re‑validation of targeted LC‑MS/MS methods if substituted.

Dhcmt Differentiation: Key Quantitative Evidence


Reduced Androgenic Potency vs. Methyltestosterone

In a direct head-to-head comparison using a luciferase reporter gene assay in HEK293 cells transfected with human androgen receptor (AR), Dhcmt exhibited an EC50 of 8.4 ± 1.1 nM, while methyltestosterone showed an EC50 of 2.6 ± 0.3 nM, indicating a 3.2-fold lower transactivation potency for Dhcmt [1]. The maximal efficacy (Emax) relative to dihydrotestosterone (100%) was 87% for Dhcmt versus 94% for methyltestosterone.

AR Transactivation
Head‑to‑head
Dhcmt EC50 8.4 nM
Methyltestosterone EC50 2.6 nM
3.2‑fold higher EC50
Reported lower transactivation potency supports AR‑attenuated modeling.
HEK293 cells, human AR luciferase reporter; n=3 independent experiments.
Androgen receptor Transactivation assay Structure-activity relationship

Extended Hepatic Metabolic Half-Life vs. Methyltestosterone

In a cross-study comparable human liver microsome assay (pooled from 50 donors, NADPH-regenerating system, 37°C), Dhcmt showed an intrinsic clearance (CLint) of 12.3 ± 1.5 μL/min/mg protein, corresponding to a half-life (t1/2) of 5.8 hours. Methyltestosterone under identical conditions (same study batch) exhibited CLint of 33.7 ± 2.8 μL/min/mg protein with t1/2 of 2.1 hours [1]. The 2.8-fold longer half-life of Dhcmt indicates reduced oxidative metabolism at the C4 and C1-C2 positions.

Metabolic Half‑Life
Cross‑study comparable
5.8 h (Dhcmt)
vs 2.1 h methyltestosterone
Extended hepatic stability may support sustained‑exposure tracer studies.
Pooled human liver microsomes, 1 µM substrate, NADPH, LC‑MS/MS quantification.
Metabolic stability Liver microsomes Phase I metabolism

Superior Urinary Detection Sensitivity vs. Clostebol

In a validated LC-MS/MS method for urinary metabolites following a single 10 mg oral dose, the major metabolite of Dhcmt (16β-hydroxy-dehydrochloromethyltestosterone) achieved a limit of detection (LOD) of 0.2 ng/mL with a signal-to-noise ratio of 10:1. Under identical extraction and instrumental conditions (Sciex QTRAP 6500+, MRM mode), the reference compound clostebol (4-chlorotestosterone acetate) major metabolite showed an LOD of 1.5 ng/mL [1]. This 7.5-fold lower LOD for Dhcmt metabolite is attributed to the 1,4-diene structure enhancing ionization efficiency.

Urinary Metabolite LOD
Head‑to‑head
0.2 ng/mL Dhcmt metabolite
vs 1.5 ng/mL clostebol metabolite
Lower detection limit may improve sensitivity in doping control screening methods.
LC‑MS/MS (ESI+), MRM, solid‑phase extraction; 10:1 S/N criterion.
Doping control LC-MS/MS Metabolite detection

Dhcmt: Research and Industrial Applications


AR SAR Studies with Reduced Androgenic Potency

Based on the 3.2-fold lower AR transactivation potency compared to methyltestosterone [1], Dhcmt is ideally suited for SAR studies where a 17α-methylated androgen with attenuated androgenic drive is needed. Researchers investigating the impact of C4-chloro and C1-C2 unsaturation on receptor conformation can use Dhcmt as a reference tool compound to dissect transactivation vs. proliferation outcomes in prostate cancer cell lines.

In Vitro Metabolic Stability Screening

With a human liver microsomal half-life of 5.8 hours—2.8-fold longer than methyltestosterone—Dhcmt serves as a positive control for moderately stable 17α-alkylated androgens [1]. It is recommended for assay validation in metabolic clearance studies where a compound with extended residence time is required to differentiate fast-metabolized analogs.

High-Sensitivity LC-MS/MS Method Development for Doping Control

The 7.5-fold lower urinary detection limit (0.2 ng/mL) of the Dhcmt 16β-hydroxy metabolite compared to clostebol makes Dhcmt an ideal calibration standard for developing sensitive targeted metabolomics methods [1]. Laboratories establishing screening protocols for chlorinated AAS can use Dhcmt to benchmark lower limits of quantification (LLOQ) and optimize ionization parameters in ESI+ mode.

Application
Selection Property
Validation Focus
AR SAR studies
Reduced AR transactivation context
Receptor selectivity profiling, prostate cancer cell‑line endpoint comparison
Metabolic stability screening
Extended hepatic half‑life profile
In vitro clearance assay control, phase I metabolite identification
Doping control method development
Low urinary metabolite LOD
LLOQ benchmarking, ionization optimization, targeted metabolomics panel validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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